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For Researchers, Scientists, and Drug Development Professionals

Sepharose, a bead-formed, cross-linked agarose resin, stands as a cornerstone in the

purification of biomolecules. Its versatility, robustness, and wide range of available

modifications make it an indispensable tool in academic research and the biopharmaceutical

industry. This technical guide provides an in-depth exploration of the different types of

Sepharose resins, their underlying principles, and practical guidance on their application.

The Core of Sepharose: The Agarose Matrix
Sepharose is a trade name for a cross-linked, beaded form of agarose, a natural

polysaccharide polymer extracted from seaweed.[1][2][3] The inherent properties of the

agarose matrix, such as its hydrophilicity, low non-specific binding, and porous nature, make it

an excellent scaffold for various chromatography applications.[1] The key characteristics of the

agarose matrix can be modulated by altering the agarose concentration and the degree of

cross-linking.

Agarose Concentration: Typically available in 2%, 4%, and 6% concentrations, the agarose

percentage determines the pore size of the beads.[3] A lower concentration results in larger

pores, suitable for the separation of very large molecules and complexes, while a higher

concentration leads to smaller pores, ideal for separating smaller biomolecules.

Cross-linking: Cross-linking the agarose polymers with agents like 2,3-dibromopropanol

enhances the resin's physical and chemical stability. This modification, often denoted by "CL"
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(e.g., Sepharose CL-4B), allows for higher flow rates and resistance to a wider range of

chemical conditions, including organic solvents and autoclaving.

Classification of Sepharose Resins
The true power of Sepharose lies in its functionalization, where specific chemical groups

(ligands) are covalently attached to the agarose beads. This allows for the separation of

biomolecules based on different physicochemical properties. The major types of Sepharose

resins are classified based on their mode of action:

Ion Exchange (IEX) Chromatography: Separates molecules based on their net surface

charge.

Size Exclusion Chromatography (SEC): Separates molecules based on their size

(hydrodynamic radius).

Affinity Chromatography (AC): Separates molecules based on specific binding interactions.

Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their surface

hydrophobicity.

Multimodal (Mixed-Mode) Chromatography: Utilizes a combination of interaction types for

unique selectivity.
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Fig. 1: Classification of Sepharose Resins.

Quantitative Data Presentation
The selection of the appropriate Sepharose resin is critical for successful purification. The

following tables summarize key quantitative data for various Sepharose products to facilitate

comparison and selection.

Ion Exchange (IEX) Resins
IEX resins are characterized by their functional groups, which can be either strong or weak

exchangers. Strong ion exchangers remain charged over a wide pH range, whereas the charge

of weak ion exchangers is pH-dependent.
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Resin
Name

Function
al Group

Type

Mean
Particle
Size
(d₅₀ᵥ)

Ionic
Capacity
(mmol/m
L)

Dynamic
Binding
Capacity
(mg/mL)

Operation
al pH
Range

Q

Sepharose

Fast Flow

Quaternary

Ammonium

(Q)

Strong

Anion
~90 µm 0.18 - 0.24 ~42 (BSA) 2 - 12

Q

Sepharose

High

Performan

ce

Quaternary

Ammonium

(Q)

Strong

Anion
~34 µm 0.14 - 0.20

~70

(BSA/HSA)
2 - 12

DEAE

Sepharose

Fast Flow

Diethylami

noethyl

Weak

Anion
~90 µm 0.11 - 0.16

~110

(HSA)
2 - 9

SP

Sepharose

Fast Flow

Sulphopro

pyl (SP)

Strong

Cation
~90 µm 0.18 - 0.25

~70

(RNase A)
4 - 13

SP

Sepharose

High

Performan

ce

Sulphopro

pyl (SP)

Strong

Cation
~34 µm 0.15 - 0.20

~55

(Ribonucle

ase)

4 - 13

CM

Sepharose

Fast Flow

Carboxyme

thyl (CM)

Weak

Cation
~90 µm 0.09 - 0.13

~50

(RNase A)
4 - 13

Data compiled from various sources.

Size Exclusion (SEC) Resins
SEC resins are characterized by their fractionation range, which defines the molecular weight

range of molecules that can be separated.
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Resin Name
Agarose
Concentration

Mean Particle Size
(d₅₀ᵥ)

Fractionation
Range (Globular
Proteins, Da)

Sepharose 6B 6% 45 - 165 µm 10,000 - 4,000,000

Sepharose 4B 4% 45 - 165 µm 60,000 - 20,000,000

Sepharose 2B 2% 60 - 200 µm 70,000 - 40,000,000

Sepharose CL-6B 6% (Cross-linked) 40 - 165 µm 10,000 - 4,000,000

Sepharose CL-4B 4% (Cross-linked) 45 - 165 µm 60,000 - 20,000,000

Sepharose CL-2B 2% (Cross-linked) 60 - 200 µm 70,000 - 40,000,000

Sepharose 6 Fast

Flow
6% (Cross-linked) ~90 µm 10,000 - 4,000,000

Sepharose 4 Fast

Flow
4% (Cross-linked) ~90 µm 60,000 - 20,000,000

Data compiled from various sources.

Affinity (AC) and Hydrophobic Interaction (HIC) Resins
Binding capacity for these resins is highly dependent on the specific target molecule and

experimental conditions.
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Resin Name Ligand Type
Mean Particle
Size (d₅₀ᵥ)

Key Feature

Glutathione

Sepharose 4B
Glutathione AC 45 - 165 µm

Purification of

GST-tagged

proteins

Ni Sepharose 6

Fast Flow
Nickel ions AC (IMAC) ~90 µm

Purification of

His-tagged

proteins

Protein A

Sepharose 4

Fast Flow

Protein A AC ~90 µm
Purification of

IgG

Phenyl

Sepharose 6

Fast Flow

Phenyl HIC ~90 µm
High

hydrophobicity

Phenyl

Sepharose High

Performance

Phenyl HIC ~34 µm
High resolution

HIC

Butyl Sepharose

4 Fast Flow
Butyl HIC ~90 µm

Intermediate

hydrophobicity

Octyl Sepharose

4 Fast Flow
Octyl HIC ~90 µm

Low

hydrophobicity

Data compiled from various sources.

Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols

for key chromatography techniques using Sepharose resins.

General Column Packing Protocol
Proper column packing is essential for optimal separation performance.
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Preparation

Packing

Finalization

Equilibrate all components
to room temperature

Prepare a slurry of the resin
in packing buffer (e.g., 50-75% settled resin)

Degas the slurry
under vacuum

Pour the slurry into the
column in one continuous motion

Connect the column to a pump
and start the flow

Pack the resin at a constant
flow rate or pressure until the

bed height is stable

Stop the pump and close
the column outlet

Adjust the top adapter to the
surface of the packed bed

Equilibrate the packed column
with binding buffer (2-5 column volumes)

Click to download full resolution via product page

Fig. 2: General Column Packing Workflow.
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Methodology:

Preparation:

Bring the column, resin, and buffers to the temperature at which the chromatography will

be performed.

Prepare a slurry of the Sepharose resin in the appropriate packing buffer (often 20%

ethanol or a buffer with the same viscosity as the running buffer) to a concentration of 50-

75% settled resin.

Degas the slurry under vacuum to remove dissolved air, which can cause bubbles in the

packed bed.

Packing:

Mount the column vertically.

Pour the slurry into the column in a single, continuous motion to avoid introducing air

bubbles. A glass rod can be used to guide the slurry down the column wall.

Fill the remainder of the column with packing buffer.

Connect the column to a pump and begin pumping the packing buffer through the column

at the recommended flow rate for the specific resin and column dimensions.

Continue packing until the bed height is stable.

Finalization:

Stop the pump and close the column outlet.

Carefully position the top adapter onto the surface of the packed bed, ensuring no air is

trapped between the adapter and the bed surface.

Equilibrate the column by washing with 2-5 column volumes of the starting/binding buffer

before applying the sample.
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Ion Exchange Chromatography (IEX)
This protocol provides a general framework for protein purification using either anion or cation

exchange Sepharose resins.

IEX Column (e.g., Q Sepharose)

Chromatography Steps

Positively Charged Resin (+)

1. Load Sample (Low Salt)
Negatively charged proteins bind.

Positively charged and neutral proteins flow through.

Flow-through
(+, neutral)

2. Wash (Low Salt)
Remove unbound proteins.

3. Elute (High Salt Gradient)
Bound proteins are displaced by salt ions and elute.

Eluted Protein (-)

Protein Mixture
(+, -, neutral) Bound Protein (-)

Click to download full resolution via product page

Fig. 3: Principle of Anion Exchange Chromatography.

Methodology:

Buffer Preparation:

Binding Buffer: A low ionic strength buffer at a pH where the target protein has a net

charge opposite to that of the resin. For anion exchange (e.g., Q Sepharose), the pH

should be above the protein's isoelectric point (pI). For cation exchange (e.g., SP

Sepharose), the pH should be below the pI.

Elution Buffer: Binding buffer containing a high concentration of salt (e.g., 1 M NaCl).

Sample Preparation:

Ensure the sample is clear by centrifugation or filtration.
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Exchange the sample buffer with the Binding Buffer using dialysis or a desalting column.

Chromatography:

Equilibration: Equilibrate the packed IEX column with 5-10 column volumes of Binding

Buffer.

Sample Application: Load the prepared sample onto the column. Collect the flow-through

fraction.

Wash: Wash the column with 5-10 column volumes of Binding Buffer to remove unbound

and weakly bound contaminants.

Elution: Elute the bound proteins by applying a linear gradient of increasing salt

concentration (e.g., 0-100% Elution Buffer over 10-20 column volumes) or by a step

elution with a specific salt concentration.

Regeneration: Regenerate the column by washing with 2-3 column volumes of Elution

Buffer, followed by re-equilibration with Binding Buffer.

Affinity Chromatography: GST-Tagged Protein
Purification
This protocol details the purification of a Glutathione S-transferase (GST)-tagged protein using

Glutathione Sepharose.
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Glutathione Sepharose Column

Chromatography Steps

Sepharose Bead with
Immobilized Glutathione

1. Load Cell Lysate
GST-tagged protein binds specifically

to glutathione. Other proteins flow through.

Flow-through
(Unbound Proteins)

2. Wash
Remove non-specifically bound proteins.

3. Elute with Free Glutathione
Free glutathione competes for binding,

displacing the GST-tagged protein.

Purified GST-tagged Protein

Cell Lysate containing
GST-tagged protein

Click to download full resolution via product page

Fig. 4: Principle of GST-tag Affinity Chromatography.

Methodology:

Buffer Preparation:

Binding/Wash Buffer: Phosphate-Buffered Saline (PBS), pH 7.3.

Elution Buffer: 50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0.

Resin Preparation:

Transfer the required amount of Glutathione Sepharose slurry to a column.

Wash the resin with 10 column volumes of PBS to remove the storage solution (typically

20% ethanol).

Sample Preparation:

Prepare a clarified cell lysate containing the GST-tagged protein.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 16 Tech Support

https://www.benchchem.com/product/b1681627?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681627?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chromatography (Batch or Column):

Binding: Apply the clarified lysate to the equilibrated resin. If using batch purification,

incubate the lysate with the resin for 30 minutes at room temperature with gentle agitation.

Wash: Wash the resin extensively with Binding/Wash Buffer (e.g., 3 x 10 bed volumes) to

remove all non-specifically bound proteins.

Elution: Add Elution Buffer to the resin. For batch purification, incubate for 10 minutes

before collecting the supernatant. For column chromatography, apply the Elution Buffer

and collect the eluate in fractions. Repeat the elution step 2-3 times for complete recovery.

Size Exclusion Chromatography (SEC)
This protocol describes the separation of proteins based on size using a Sepharose SEC resin.

SEC Column (e.g., Sepharose 6B)

Separation Mechanism

Porous Sepharose Beads

Large molecules are excluded
from the pores and travel a
shorter path, eluting first.

Small molecules enter the pores,
travel a longer path, and elute later.

Eluted Large Molecules Eluted Small Molecules

Sample Mixture
(Large and Small Molecules)

Click to download full resolution via product page

Fig. 5: Principle of Size Exclusion Chromatography.
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Methodology:

Buffer and Column Preparation:

Prepare the running buffer, which should be compatible with the protein's stability. It is

recommended to include ~0.15 M NaCl to prevent non-specific ionic interactions.

Filter and degas the buffer before use.

Pack the appropriate Sepharose SEC column and equilibrate with at least 2 column

volumes of running buffer.

Sample Preparation:

The sample must be clear and free of precipitates. Centrifuge (e.g., 10,000 x g for 15

minutes) and filter (0.22 µm or 0.45 µm) the sample immediately before application.

The sample volume should be small relative to the column volume (typically 0.5-2%) for

optimal resolution.

Chromatography:

Sample Application: Carefully load the prepared sample onto the top of the column.

Elution: Start the flow of the running buffer. The separation occurs isocratically (with a

constant buffer composition).

Fraction Collection: Collect fractions from the column outlet. The total volume required to

elute all molecules is typically one column volume.

Larger molecules will elute first, followed by smaller molecules.

Hydrophobic Interaction Chromatography (HIC)
This protocol outlines a general procedure for protein purification using a Phenyl Sepharose

resin.
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HIC Column (e.g., Phenyl Sepharose)

Chromatography Steps

Hydrophobic Resin

1. Load Sample (High Salt)
High salt concentration enhances hydrophobic

interactions, causing proteins to bind.

2. Wash (High Salt)
Remove unbound proteins.

3. Elute (Decreasing Salt Gradient)
Lowering the salt concentration weakens

hydrophobic interactions, causing proteins to elute.

Less Hydrophobic Proteins More Hydrophobic Proteins

Protein Mixture

Click to download full resolution via product page

Fig. 6: Principle of Hydrophobic Interaction Chromatography.

Methodology:

Buffer Preparation:

Binding Buffer: A buffer (e.g., 20 mM sodium phosphate, pH 7.0) containing a high

concentration of a non-denaturing salt (e.g., 1-2 M ammonium sulfate).

Elution Buffer: The same buffer as the binding buffer but without the high salt

concentration.

Sample Preparation:

Clarify the sample by centrifugation or filtration.

Add salt to the sample to match the concentration in the Binding Buffer. This can be done

by adding solid salt gradually or by adding a concentrated salt solution.

Chromatography:

Equilibration: Equilibrate the Phenyl Sepharose column with 5-10 column volumes of

Binding Buffer.
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Sample Application: Load the prepared sample onto the column.

Wash: Wash the column with Binding Buffer until the UV absorbance returns to baseline.

Elution: Elute the bound proteins by applying a decreasing linear salt gradient (e.g., 100-

0% Binding Buffer over 10-20 column volumes). Proteins will elute in order of increasing

hydrophobicity.

Regeneration: Wash the column with 3-5 column volumes of water, followed by a cleaning-

in-place (CIP) procedure if necessary (e.g., with 1 M NaOH or 70% ethanol), and then re-

equilibrate with Binding Buffer.

Conclusion
Sepharose resins offer a comprehensive and adaptable platform for the purification of a wide

array of biomolecules. By understanding the fundamental properties of the agarose matrix and

the principles behind the different functionalized resins, researchers can design and optimize

robust and efficient purification strategies. The data and protocols provided in this guide serve

as a foundation for selecting the appropriate Sepharose resin and implementing effective

separation workflows to achieve high-purity biomolecules for research, diagnostics, and

therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1681627#different-types-of-sepharose-resins-
explained]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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